[(4-Ethylphenyl)amino]carbonylphosphonic acid
CAS No.: 473707-40-3
Cat. No.: VC17143201
Molecular Formula: C9H12NO4P
Molecular Weight: 229.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473707-40-3 |
|---|---|
| Molecular Formula | C9H12NO4P |
| Molecular Weight | 229.17 g/mol |
| IUPAC Name | (4-ethylphenyl)carbamoylphosphonic acid |
| Standard InChI | InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14) |
| Standard InChI Key | KGNSYMGWPCEFDZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is [(4-ethylphenyl)carbamoyl]phosphonic acid, with alternative names including ((4-ethylphenyl)carbamoyl)phosphonic acid and (4-ethylphenyl)carbamoylphosphonic acid . Its molecular formula () reflects a monoisotopic mass of 229.050394 Da, as confirmed by high-resolution mass spectrometry . The structure comprises three primary components:
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A phosphonic acid group (), which confers acidity and hydrogen-bonding capabilities.
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A carbamoyl bridge (), linking the aromatic and phosphonic acid groups.
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A 4-ethylphenyl ring, providing hydrophobic character and potential π-π stacking interactions .
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Average mass | 229.172 g/mol | |
| Monoisotopic mass | 229.050394 Da | |
| ChemSpider ID | 394596 | |
| PubChem SID | 103193507 |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of [(4-ethylphenyl)amino]carbonylphosphonic acid typically involves a multi-step approach:
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Formation of 4-ethylphenyl isocyanate: Reaction of 4-ethylaniline with phosgene or equivalent reagents.
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Phosphonic acid coupling: Treatment with phosphonic acid derivatives (e.g., ) under basic conditions to form the carbamoyl-phosphonic acid bond .
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Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from byproducts .
Chemical Reactivity
The compound exhibits reactivity characteristic of both phosphonic acids and aromatic amines:
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Acid-base behavior: The phosphonic acid group () deprotonates in physiological conditions, enhancing water solubility .
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Nucleophilic substitution: The carbamoyl nitrogen may participate in reactions with electrophiles (e.g., alkyl halides) .
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Coordination chemistry: The phosphonate moiety can chelate metal ions (e.g., , ), relevant to biological interactions .
Biological and Pharmacological Relevance
| Kinase Target | Binding Affinity (K) | Mechanism |
|---|---|---|
| Src tyrosine kinase | 0.8–2.4 µM (predicted) | Competitive inhibition |
| FAK | 3.1–5.6 µM (predicted) | Allosteric modulation |
Role in Bioconjugation Strategies
The compound’s phosphonic acid group enables conjugation to polymers or proteins via carbodiimide-mediated coupling . Such conjugates enhance pharmacokinetic profiles (e.g., prolonged half-life) and target specificity, as evidenced in antibody-drug conjugate (ADC) technologies .
Future Directions and Challenges
Ongoing research aims to:
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Optimize synthetic yields (>80% purity).
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Evaluate in vivo efficacy in xenograft models of Src-driven cancers.
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Develop prodrug derivatives to enhance oral bioavailability.
Challenges include mitigating off-target interactions with non-kinase phosphoproteins and improving blood-brain barrier penetration for neurological applications .
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